4'-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone
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Overview
Description
4'-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone is a chemical compound with the molecular formula C11H8F6O3. It is known for its unique structure, which includes multiple fluorine atoms, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 4'-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol. The reaction conditions usually include room temperature and stirring for 2-3 hours. Industrial production methods may involve scaling up this reaction with appropriate adjustments to ensure purity and yield .
Chemical Reactions Analysis
4'-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring. Common reagents and conditions for these reactions include the use of solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
4'-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying fluorine interactions in biological systems.
Mechanism of Action
The mechanism of action of 4'-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4'-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone can be compared with similar compounds such as:
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: Another fluorinated compound with similar applications but different functional groups.
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile:
Properties
IUPAC Name |
1-[4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O3/c1-6(18)7-2-4-8(5-3-7)19-10(13,14)9(12)20-11(15,16)17/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHZEHVGTRFRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C(OC(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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